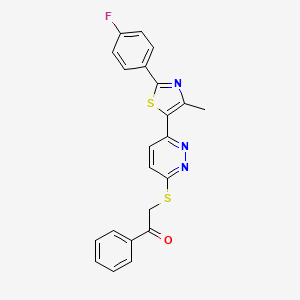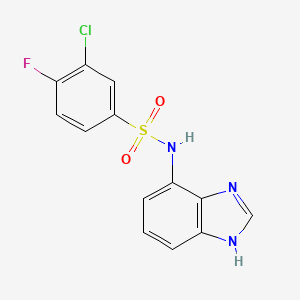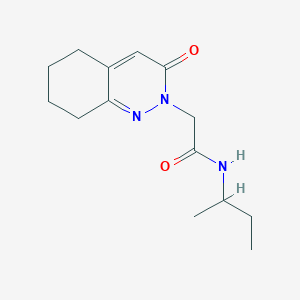
2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone is a complex organic compound that features a combination of thiazole, pyridazine, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the thiazole ring followed by the introduction of the pyridazine moiety. The final step often includes the attachment of the phenylethanone group through a thiolation reaction.
Formation of Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a halogenated ketone and a thiourea derivative under acidic conditions.
Introduction of Pyridazine Moiety: The pyridazine ring is introduced through a condensation reaction between a hydrazine derivative and a diketone.
Thiolation Reaction: The final step involves the thiolation of the intermediate compound with a phenylethanone derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and phenyl groups, leading to the formation of sulfoxides and phenolic derivatives.
Reduction: Reduction reactions can target the pyridazine ring, converting it to a dihydropyridazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation Products: Sulfoxides and phenolic derivatives.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various proteins.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole and pyridazine rings allow it to bind to active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group enhances its binding affinity through hydrophobic interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)-4-methylthiazole: Shares the thiazole and fluorophenyl groups but lacks the pyridazine moiety.
3-(4-Fluorophenyl)-6-methylpyridazine: Contains the pyridazine and fluorophenyl groups but lacks the thiazole ring.
1-Phenylethanone: A simpler compound that shares the phenylethanone group but lacks the thiazole and pyridazine rings.
Uniqueness
2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-phenylethanone is unique due to its combination of three distinct functional groups: thiazole, pyridazine, and phenylethanone. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C22H16FN3OS2 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C22H16FN3OS2/c1-14-21(29-22(24-14)16-7-9-17(23)10-8-16)18-11-12-20(26-25-18)28-13-19(27)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI 键 |
ZCXVIDKBBKIITD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(tert-butylcarbamoyl)phenyl]-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11246729.png)
![N-(3,4-Dichlorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246733.png)
![3-benzyl-7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11246735.png)
![4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11246750.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11246757.png)
![3,5-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11246765.png)
![6-allyl-N-(3,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246770.png)
![N-(3-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11246775.png)
![2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11246779.png)



![4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11246811.png)
